2,2-Diphenylpiperazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

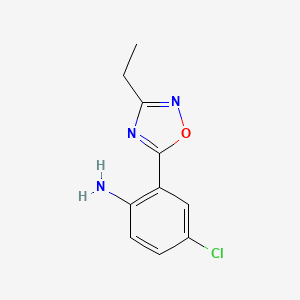

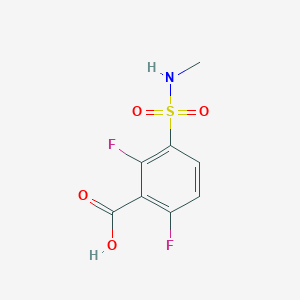

2,2-Diphenylpiperazine is a chemical compound that belongs to the class of piperazines . Piperazines are a group of compounds featuring a nitrogen heterocycle, which is a six-membered ring containing two nitrogen atoms . 1-(2-Diphenyl)piperazine, also known as RA-7, is a drug that acts as a potent and selective antagonist at the 5HT7 serotonin receptor .

Synthesis Analysis

The synthesis of piperazine derivatives has seen significant advancements in recent years. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Molecular Structure Analysis

The molecular structure of 2,2-Diphenylpiperazine can be analyzed using various techniques such as Fourier Transform Infrared (FTIR) spectroscopy . FTIR spectroscopy is a cornerstone analytical technique that facilitates comprehensive analyses of molecular structures and functional groups within diverse compounds .

Chemical Reactions Analysis

The chemical reactions involving 2,2-Diphenylpiperazine can be complex. Recent developments in the synthesis of piperazines have focused on the C–H functionalization of the carbon atoms of the piperazine ring . This process has expanded the structural diversity of piperazines .

Scientific Research Applications

Neuroendocrine and Behavioral Effects

2,2-Diphenylpiperazine, as part of the phenylpiperazine class, has been studied primarily for its neuroendocrine and behavioral effects. Research suggests that compounds in this class, such as m-Chlorophenylpiperazine (mCPP), act on the central serotonergic system and are used in psychopharmacology research as probes of serotonin function. mCPP, for instance, has demonstrated significant increases in anxiety symptoms and plasma concentrations of cortisol, prolactin, and growth hormone in humans, without notably impacting cognitive performance, pulse, or systolic blood pressure (Silverstone et al., 1994). Another study highlighted mCPP's pharmacokinetic and pharmacodynamic profile, noting its considerable variability in clearance and bioavailability, and its association with autonomic physical symptoms and mood disturbances (Gijsman et al., 1998).

Potential in Drug Discovery and Design

The phenylpiperazine derivatives, including 2,2-Diphenylpiperazine, are recognized for their versatility in medicinal chemistry. These compounds are often used as scaffolds in drug discovery, particularly for central nervous system (CNS) disorders. A review stressed the potential of N-phenylpiperazine derivatives in creating new classes of hits and prototypes for various therapeutic fields, suggesting a wider application beyond CNS structures (Maia et al., 2012). Moreover, the metabolism and disposition of arylpiperazine derivatives, to which 2,2-Diphenylpiperazine belongs, have been studied, highlighting their transformation through CYP3A4-dependent N-dealkylation and the varied affinity of the resulting metabolites for different neurotransmitter receptors (Caccia, 2007).

Influence on Serotonin Receptors and Related Responses

Studies have also delved into the specific effects of phenylpiperazine derivatives on serotonin receptors and subsequent neuroendocrine responses. For instance, m-CPP's interaction with serotonin receptors was shown to affect plasma levels of PRL, cortisol, and body temperature, suggesting serotonin's role in regulating these responses (Mueller et al., 1985). The compound was also explored for its potential to reduce appetite and body weight via the 5-HT2C receptor, with preliminary results indicating a decrease in hunger ratings and body weight following administration (Sargent et al., 1997).

Future Directions

The future directions of 2,2-Diphenylpiperazine research could involve further exploration of its synthesis methods, particularly focusing on C–H functionalization . Additionally, the development of piperazine-containing drugs approved by the FDA between 2011 and 2023 suggests a promising future for this class of compounds .

properties

IUPAC Name |

2,2-diphenylpiperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2/c1-3-7-14(8-4-1)16(13-17-11-12-18-16)15-9-5-2-6-10-15/h1-10,17-18H,11-13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXFFCTMZTVXROF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CN1)(C2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40653099 |

Source

|

| Record name | 2,2-Diphenylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40653099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Diphenylpiperazine | |

CAS RN |

41353-93-9 |

Source

|

| Record name | 2,2-Diphenylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40653099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(4-Chlorophenyl)amino]benzonitrile](/img/structure/B1415038.png)

amine](/img/structure/B1415047.png)

![3-[2-(Methylamino)ethoxy]benzonitrile](/img/structure/B1415052.png)

![5-[(3-Chloro-2-fluorophenyl)sulfamoyl]furan-2-carboxylic acid](/img/structure/B1415060.png)